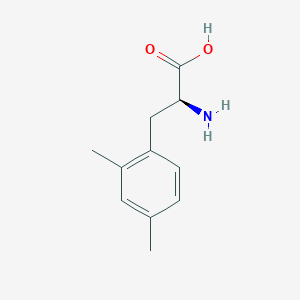
(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid” is a chemical compound. It contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents, which are made by adding a halogenoalkane to small bits of magnesium in a flask containing ethoxyethane . A detailed investigation of boron-catalysed amidation reactions, through the study of the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid, has been carried out .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered ring, a carboxylic acid group, a tertiary amine group, and a hydroxyl group .Chemical Reactions Analysis
The compound may undergo addition-elimination reactions, which are common for aldehydes and ketones . Boron-catalysed direct amidation reactions have also been studied, with new alternatives proposed to the generally accepted monoacyloxyboron mechanism .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as amine and ester formulations of 2,4-D, have been studied . These formulations have their own advantages and trade-offs .Scientific Research Applications
Biochemical and Molecular Biology Insights
Research in the field of toxicology and mutagenicity, particularly related to herbicides like 2,4-D, provides insights into the biochemical and molecular biology aspects that could be relevant to understanding the applications of compounds such as (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Studies have focused on occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, employing advanced collaborative efforts to advance the field significantly. Future research may delve into molecular biology, specifically gene expression, and the assessment of exposure in human bioindicators, which could encompass compounds with similar structures or activities (Zuanazzi et al., 2020).
Antituberculosis Potential
Organotin complexes, including those derived from amino acid analogs such as 2,4-dimethylphenyl amino acids, have shown significant antituberculosis activity. The structure and organic groups attached to the tin in these complexes influence their antituberculosis efficacy, highlighting the potential of structurally diverse amino acid derivatives in medical applications (Iqbal et al., 2015).
Sorption to Environmental Materials
The sorption behavior of herbicides related to this compound, like 2,4-D, to various environmental materials such as soil and organic matter, provides crucial insights into environmental chemistry and pollution management. Understanding these interactions is essential for developing strategies to mitigate environmental impact and for the design of compounds with favorable environmental profiles (Werner et al., 2012).
Biomedical Applications of Poly(amino acids)
The study of polymers derived from amino acids, including those similar to this compound, in biomedical applications, highlights the potential of these compounds in drug delivery and antiviral therapies. The biocompatibility, biodegradability, and metabolizability of poly(amino acid)s make them ideal candidates for developing therapeutic agents and delivery systems (Thompson & Scholz, 2021).
Mechanism of Action
L-2,4-Dimethylphenylalanine, also known as (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid or 2,4-Dimethyl-L-Phenylalanine, is a compound with a molecular weight of 193.25 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that phenylalanine, a similar compound, plays a crucial role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .
Mode of Action
The antidepressant effects of l-phenylalanine, a related compound, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects .
Biochemical Pathways
Phenylalanine is known to be involved in the production of dopamine, a neurotransmitter that plays a significant role in mood regulation and the reward system .
Pharmacokinetics
It is known that the compound has a molecular weight of 19325 , which may influence its bioavailability.
Result of Action
It is known that phenylalanine, a related compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Action Environment
It is known that the compound should be stored at 0-8°c , indicating that temperature can affect its stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXVRJSLTXWON-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


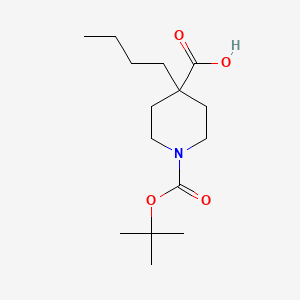
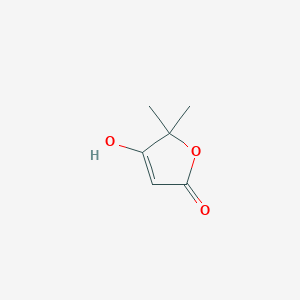


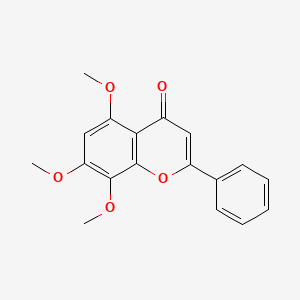
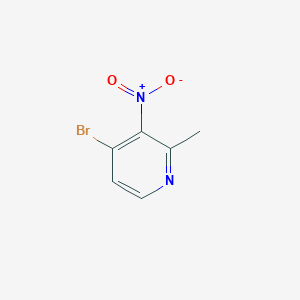
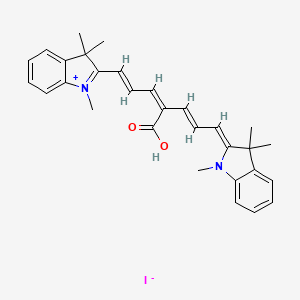
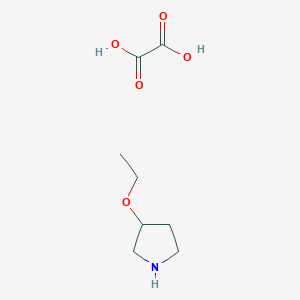
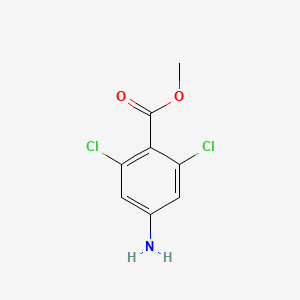

![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)
![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)
![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)

